molecular formula C12H16BrN3O B8595304 5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide

5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide

Cat. No. B8595304
M. Wt: 298.18 g/mol
InChI Key: ZCYUUZHHELKFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide is a useful research compound. Its molecular formula is C12H16BrN3O and its molecular weight is 298.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-pyridine-2-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H16BrN3O/c13-10-3-4-11(15-9-10)12(17)14-5-8-16-6-1-2-7-16/h3-4,9H,1-2,5-8H2,(H,14,17)

InChI Key

ZCYUUZHHELKFQC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNC(=O)C2=NC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-pyridine-2-carboxylic acid (0.81 g, 4 mmol) was combined with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (0.85 g, 4.8 mmol) and diluted with DCM (20 mL). This was immediately treated with 4-methyl morpholine (0.81 g, 8 mmol) and allowed to stir at ambient temperature for 1 h. 2-Pyrrolidin-1-yl-ethylamine (0.46 g, 4 mmol) was then added in one portion. Stirring was continued overnight. Reaction solvents were removed and residue was taken up in ethyl acetate and washed once with water. Aqueous phase was back extracted once with fresh ethyl acetate. Organic phases were combined, washed once with brine and dried over sodium sulfate. Filtration followed by rotary evaporation provided product as yellow oil which solidified upon standing. Yellowish solids (0.5 g, 42%)
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Quantity
0.81 g
Type
reactant
Reaction Step Three
Quantity
0.46 g
Type
reactant
Reaction Step Four
[Compound]
Name
solids
Quantity
0.5 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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